An In-Depth Technical Guide to the Chemical Properties of Dansyl-L-Isoleucine
An In-Depth Technical Guide to the Chemical Properties of Dansyl-L-Isoleucine
This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Dansyl-L-isoleucine, a fluorescent derivative of the essential amino acid L-isoleucine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical data with practical, field-proven insights into its application.
Introduction: The Significance of Dansylation in Amino Acid Analysis
The derivatization of amino acids with 5-(dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride, is a cornerstone technique in biochemical analysis.[1] This process, known as dansylation, covalently attaches the fluorescent dansyl group to the primary or secondary amine of an amino acid.[2] The resulting dansylated amino acid, such as Dansyl-L-isoleucine, exhibits significantly enhanced detectability, making it amenable to highly sensitive analytical methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1][3]
The rationale behind this derivatization strategy is twofold:
-
Enhanced Detection: L-isoleucine, a small aliphatic amino acid, lacks a strong chromophore or fluorophore, making its direct detection by UV-Vis or fluorescence spectroscopy challenging. The dansyl moiety imparts strong UV absorbance and intense fluorescence, dramatically lowering the limits of detection.
-
Improved Chromatographic Behavior: The bulky, hydrophobic dansyl group improves the retention of the otherwise polar amino acid on reversed-phase HPLC columns, enabling robust and reproducible separation from complex biological matrices.[1]
This guide will delve into the specific chemical characteristics of Dansyl-L-isoleucine, providing the technical foundation necessary for its effective use in research and development.
Core Chemical and Physical Properties
Dansyl-L-isoleucine is formally known by its IUPAC name: (2S,3S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid.[4] Its structure combines the L-isoleucine backbone with the naphthalene-based dansyl group via a stable sulfonamide bond.
Molecular and Structural Data
A summary of the fundamental properties of Dansyl-L-isoleucine is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₄N₂O₄S | [4] |
| Molecular Weight | 364.5 g/mol | [4] |
| Canonical SMILES | CCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | [4] |
| InChIKey | NJTOKQLVHXSRPR-SJCJKPOMSA-N | [4] |
| CAS Number | 1100-21-6 | [4] |
| Appearance | Light yellow to brown solid | [5] |
Spectroscopic Profile
The utility of Dansyl-L-isoleucine is fundamentally linked to its spectroscopic properties, which are dominated by the dansyl group.
Fluorescence Spectroscopy: The dansyl moiety is highly fluorescent, but its emission is exquisitely sensitive to the polarity of its local environment.[6] While specific data for Dansyl-L-isoleucine is not widely published, the typical characteristics of dansylated amino acids provide a reliable reference. For instance, dansyl glycine exhibits excitation and emission maxima at 324 nm and 559 nm, respectively.[3] In general, dansyl compounds are excited in the near-UV range (320-340 nm) and emit in the green region of the spectrum (510-560 nm).[6][7][8] This large Stokes shift is advantageous as it minimizes self-quenching and interference from excitation light scattering.
UV-Visible Absorbance: Dansylated amino acids possess distinct UV absorbance peaks. Dansyl glycine, for example, shows maxima at 214 nm, 246 nm, and 325 nm.[3] The molar extinction coefficient (ε) is crucial for quantitative analysis via UV-Vis spectrophotometry. While the specific ε for Dansyl-L-isoleucine is not readily available, a value of 4,300 cm⁻¹/M at approximately 338 nm for dansyl glycine serves as a useful estimate.[9]
| Spectroscopic Property | Typical Value Range | Source |
| Fluorescence Excitation Max (λex) | 320 - 340 nm | [3][7][8] |
| Fluorescence Emission Max (λem) | 510 - 560 nm | [3][8] |
| UV Absorbance Maxima (λmax) | ~214, ~246, ~325 nm | [3] |
| Molar Extinction Coefficient (ε) | ~4,300 M⁻¹cm⁻¹ (at ~330-340 nm) | [9] |
Solubility and Stability
Effective experimental design requires a thorough understanding of a compound's solubility and stability.
Solubility: While quantitative solubility data for Dansyl-L-isoleucine is sparse, a close structural analog, Dansyl-L-leucine, is highly soluble in dimethyl sulfoxide (DMSO) at concentrations up to 250 mg/mL.[5] The parent reagent, dansyl chloride, is soluble in organic solvents like ethanol, DMSO, and dimethylformamide but is sparingly soluble in aqueous buffers.[8] It is critical to note that dansyl chloride is unstable in DMSO , which should not be used to prepare stock solutions of the reagent itself.[2] For Dansyl-L-isoleucine, DMSO is an appropriate solvent for creating concentrated stock solutions, which can then be diluted into aqueous buffers for analysis.
Stability and Storage: Dansylated amino acids are generally stable compounds.[10] Based on data for Dansyl-L-leucine, the solid powder can be stored at -20°C for up to 3 years.[5] Solutions prepared in organic solvents like DMSO should be aliquoted and stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month) to prevent degradation from repeated freeze-thaw cycles.[5]
Synthesis of Dansyl-L-Isoleucine: The Dansylation Reaction
The synthesis of Dansyl-L-isoleucine is achieved through the nucleophilic attack of the unprotonated α-amino group of L-isoleucine on the sulfonyl chloride of dansyl chloride.
Reaction Mechanism and Causality
The reaction proceeds efficiently under alkaline conditions (pH 9.5-10).[3] The high pH is critical as it deprotonates the amino group (-NH₃⁺ to -NH₂), making it a potent nucleophile. The reaction is typically performed in an aqueous-organic solvent mixture (e.g., acetone-water) to solubilize both the polar amino acid and the nonpolar dansyl chloride.[3]
However, several competing side reactions must be managed for a successful synthesis:
-
Hydrolysis: Dansyl chloride readily hydrolyzes in aqueous environments to form the non-reactive dansyl sulfonic acid.[1] Performing the reaction at elevated temperatures (e.g., 38-60°C) accelerates the desired reaction with the amine, maximizing the yield of the dansylated product before significant hydrolysis occurs.[3]
-
Product Decomposition: A large excess of dansyl chloride can lead to the decomposition of the newly formed Dansyl-L-isoleucine into dansylamide and other byproducts.[11]
To ensure a high yield and prevent product degradation, the reaction must be decisively terminated. This is achieved by adding a "quencher"—a small, highly reactive primary amine like ethylamine or even ammonium hydroxide—which consumes all remaining dansyl chloride.[11]
Experimental Workflow: Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis of Dansyl-L-isoleucine.
Caption: Workflow for the synthesis of Dansyl-L-Isoleucine.
Detailed Synthesis Protocol
This protocol is a self-validating system designed for robust and reproducible synthesis.
-
Dissolve L-Isoleucine: Prepare a 10 mM solution of L-isoleucine in 0.1 M sodium bicarbonate buffer (pH adjusted to 9.5).
-
Prepare Dansyl Chloride: Freshly prepare a 25 mM solution of dansyl chloride in acetone. Causality: A fresh solution is crucial as dansyl chloride degrades over time, especially in the presence of trace water.
-
Initiate Reaction: In a reaction vessel, add two volumes of the dansyl chloride solution to one volume of the L-isoleucine solution. This creates a molar excess of the derivatizing agent.
-
Incubate: Tightly cap the vessel and incubate in a water bath at 50°C for 60 minutes. Causality: The elevated temperature drives the reaction to completion faster than the competing hydrolysis of dansyl chloride.[3]
-
Quench Reaction: After incubation, add a small volume of a quenching agent (e.g., 100 µL of 100 mM ethylamine hydrochloride) to consume the excess dansyl chloride. Incubate for an additional 15 minutes at room temperature.[11]
-
Purification (Optional): For analytical purposes, the reaction mixture can often be directly diluted and injected for HPLC analysis. For isolation of the pure compound, the acetone can be removed under reduced pressure, the aqueous solution acidified with 1N HCl to precipitate the Dansyl-L-isoleucine, which is then extracted with an organic solvent like ethyl acetate.
Analytical Methodologies
The chemical properties of Dansyl-L-isoleucine make it ideal for analysis by reversed-phase HPLC with fluorescence or UV detection.
HPLC Analysis Workflow
The following diagram outlines the logical steps for quantifying Dansyl-L-isoleucine in a sample.
Caption: HPLC workflow for the analysis of Dansyl-L-Isoleucine.
Detailed HPLC Protocol
This protocol provides a robust starting point for method development. The use of a standard curve with known concentrations of purified Dansyl-L-isoleucine ensures the self-validating nature of the quantification.
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, and a fluorescence or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Mobile Phase A: 0.1% Phosphoric acid in water.[12]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: Linear gradient from 30% to 50% B
-
25-30 min: Hold at 50% B
-
30-35 min: Return to 30% B and re-equilibrate
-
-
Flow Rate: 1.0 mL/min.[12]
-
Injection Volume: 20 µL.
-
Detection:
Causality Behind Choices:
-
C18 Column: The hydrophobic nature of the dansyl group ensures strong retention on a C18 stationary phase, allowing for effective separation from more polar, un-derivatized components.
-
Gradient Elution: A gradient from a weaker solvent (aqueous buffer) to a stronger solvent (acetonitrile) is necessary to first elute polar impurities and then effectively elute the strongly retained dansylated amino acids, providing sharp peaks and good resolution.[3]
-
Acidified Mobile Phase: The addition of acid (e.g., phosphoric or formic acid) protonates the carboxylic acid group on Dansyl-L-isoleucine, suppressing its ionization and leading to more consistent retention times and better peak shape.
Conclusion
Dansyl-L-isoleucine is a vital analytical tool, leveraging the principles of chemical derivatization to overcome the inherent detection challenges of its parent amino acid. Its robust chemical properties—including strong fluorescence, UV absorbance, and hydrophobicity—make it exceptionally well-suited for sensitive and reliable quantification by modern chromatographic techniques. A thorough understanding of its synthesis, including the management of side reactions, and the logic behind its analytical separation are paramount for achieving accurate and reproducible results in a research or drug development setting.
References
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Seiler, N. (2005). HPLC of amino acids as dansyl and dabsyl derivatives. In ResearchGate. Available at: [Link]
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Tapuhi, Y., et al. (1981). Amino Acid Analysis by Dansylation: A Revised Method. In Cardinal Scholar, University of Louisville. Available at: [Link]
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Latosinska, J., et al. (2022). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences, 23(1), 496. Available at: [Link]
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Wikipedia. (2023). Dansyl chloride. In Wikipedia. Retrieved from [Link]
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Oregon Medical Laser Center. (1997). Dansyl glycine. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Dansyl Amino Acids. Retrieved from [Link]
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Wang, B., et al. (2013). New dansyl-labeled dipeptide Cu(II) ligand for fluorescence “switch-on” detection of amino acid. The Royal Society of Chemistry. Available at: [Link]
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PubChem. (n.d.). Dansyl-l-isoleucine. National Center for Biotechnology Information. Retrieved from [Link]
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Science Alert. (2011). Solubility Study of Electrocrystallized L-isoleucine in Aqueous Phase. Retrieved from [Link]
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Anderson, Z. J., et al. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry, 15, 9372. Available at: [Link]
- Minocha, R., et al. (2004). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run using dansyl derivatization.
-
PubMed. (1991). Microbial synthesis of L-[15N]leucine L-[15N]isoleucine, and L-[3-13C]-and L-[3'-13C]isoleucines studied by nuclear magnetic resonance and gas chromatography-mass spectrometry. Applied and Environmental Microbiology, 57(6), 1756-1762. Available at: [Link]
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ResearchGate. (2002). 1 H NMR spectra (ppm) of L-and D-isoleucine a) in the absence and b) in the presence of [Eu(L1a)]Cl in aqueous solution. Retrieved from [Link]
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Sharma, B., et al. (2024). Fluorometric Measurement of Calmodulin-Dependent Peptide–Protein Interactions Using Dansylated Calmodulin. Bio-protocol, 14(7), e4963. Available at: [Link]
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